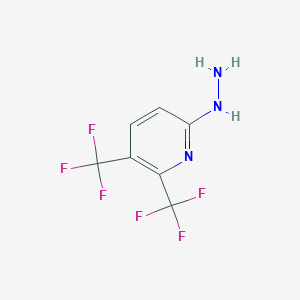
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring. The trifluoromethyl groups at positions 5 and 6 of the pyridine ring add unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 5,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine would depend on its specific application. In general, the hydrazine group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,6-Dimethyl-pyridin-2-yl)-hydrazine: Similar structure but with methyl groups instead of trifluoromethyl groups.
(5,6-Dichloro-pyridin-2-yl)-hydrazine: Similar structure but with chloro groups instead of trifluoromethyl groups.
Uniqueness
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C7H5F6N3 |
|---|---|
Poids moléculaire |
245.13 g/mol |
Nom IUPAC |
[5,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-2-4(16-14)15-5(3)7(11,12)13/h1-2H,14H2,(H,15,16) |
Clé InChI |
UDNQNYWFUKOAKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


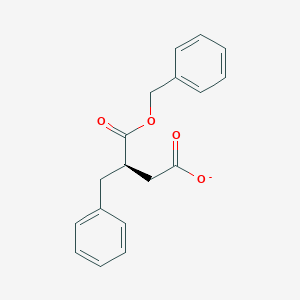

![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
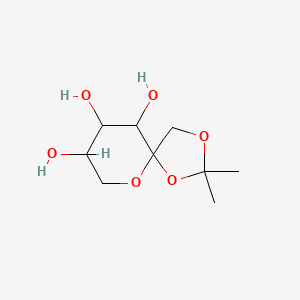
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
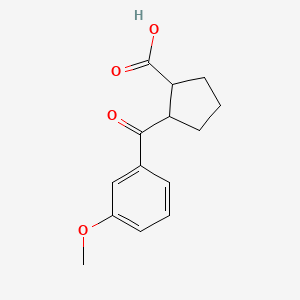

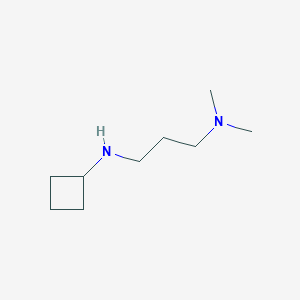

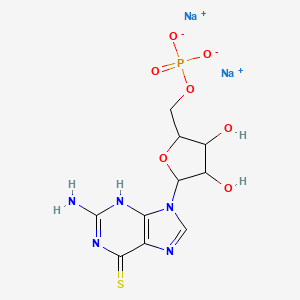

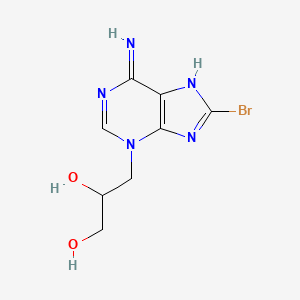

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
